molecular formula C7H2BrCl2NS B12966139 2-Bromo-6,7-dichlorobenzo[d]thiazole

2-Bromo-6,7-dichlorobenzo[d]thiazole

Cat. No.: B12966139
M. Wt: 282.97 g/mol
InChI Key: YLPDEIJUVUEKFS-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dichlorobenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. It is characterized by a benzene ring fused to a thiazole ring, with bromine and chlorine atoms substituted at the 2, 6, and 7 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-dichlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole derivatives. One common method includes the reaction of 2-aminobenzenethiol with bromine and chlorine under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6,7-dichlorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring .

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dichlorobenzo[d]thiazole involves its interaction with specific molecular targets. For example, it can inhibit quorum sensing in bacteria by binding to the LasR system, thereby preventing the expression of virulence factors . This makes it a potential candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

  • 2-Bromo-6,7-dichlorobenzothiazole
  • 2-Chloro-6,7-dichlorobenzothiazole
  • 2-Bromo-6,7-dichlorobenzo[d]oxazole

Uniqueness: 2-Bromo-6,7-dichlorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

2-Bromo-6,7-dichlorobenzo[d]thiazole is a halogenated derivative of benzo[d]thiazole that has gained attention for its significant biological activities. This compound is characterized by the presence of a bromine atom and two chlorine atoms, which enhance its reactivity and potential therapeutic applications.

  • Molecular Formula : C₇H₃BrCl₂N
  • Molecular Weight : Approximately 282.97 g/mol
  • Structure : The compound consists of a benzothiazole ring substituted with bromine and chlorine atoms, contributing to its unique chemical reactivity.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains. It operates by inhibiting bacterial growth and disrupting fungal activity, potentially by targeting quorum sensing mechanisms in bacteria .
  • Antitumor Properties : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. Studies have shown that it can induce apoptosis in human tumor cells, such as colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The presence of halogen substituents enhances its inhibitory activity on cancer cells .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Inhibition of Quorum Sensing : The compound binds to the LasR system in bacteria, inhibiting the expression of virulence factors that contribute to pathogenicity .
  • Induction of Apoptosis : In cancer cells, it has been observed to affect the Bcl-2 family proteins and inhibit histone deacetylase (HDAC) activity, leading to increased acetylation levels and subsequent apoptosis .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/CellsReference
AntimicrobialEffective against bacteria and fungiVarious strains
AntitumorCytotoxic effects on cancer cell linesHCT-116, HepG2
Apoptosis InductionInduces apoptosisHuman tumor cells

Case Study: Antitumor Activity

A study conducted on the cytotoxic effects of this compound involved testing against three human tumor cell lines. The results indicated significant cytotoxicity at varying concentrations:

  • HCT-116 Cells : IC₅₀ values were determined to be approximately 50 µM.
  • HT-29 Cells : Showed moderate resistance but still significant inhibition at higher concentrations.
  • HepG2 Cells : Displayed similar sensitivity to HCT-116 with comparable IC₅₀ values.

These findings suggest that the compound's structure plays a crucial role in its ability to induce cell death in tumor cells.

Properties

Molecular Formula

C7H2BrCl2NS

Molecular Weight

282.97 g/mol

IUPAC Name

2-bromo-6,7-dichloro-1,3-benzothiazole

InChI

InChI=1S/C7H2BrCl2NS/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H

InChI Key

YLPDEIJUVUEKFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(S2)Br)Cl)Cl

Origin of Product

United States

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